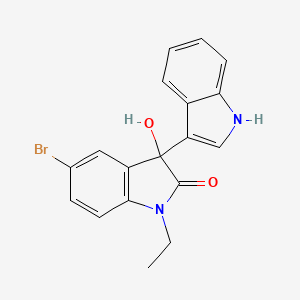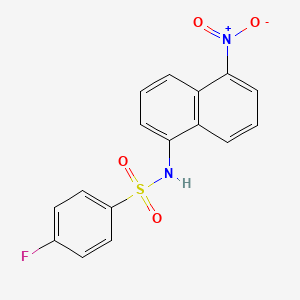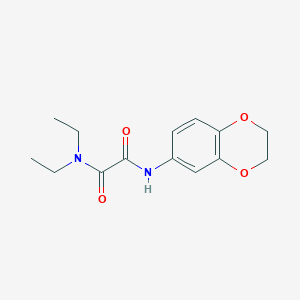
5'-bromo-1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Overview
Description
5'-bromo-1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as BEHBI, is a synthetic organic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The exact mechanism of action of 5'-bromo-1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Furthermore, this compound has been shown to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 5'-bromo-1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, which makes it a promising lead compound for drug discovery. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5'-bromo-1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One potential area of investigation is the development of derivatives of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various disease states. Finally, this compound could be explored as a potential lead compound for the development of novel drugs targeting various signaling pathways.
In conclusion, this compound is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, potent biological activity, and diverse range of effects make it a promising lead compound for drug discovery and further research.
Scientific Research Applications
5'-bromo-1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was shown to reduce inflammation in a mouse model of acute lung injury. Furthermore, this compound has been shown to scavenge free radicals and protect against oxidative stress in vitro.
properties
IUPAC Name |
5-bromo-1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-21-16-8-7-11(19)9-13(16)18(23,17(21)22)14-10-20-15-6-4-3-5-12(14)15/h3-10,20,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGOTGCFXABMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4082951.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082958.png)


![1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine](/img/structure/B4082978.png)
![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4082986.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4083005.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4083011.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4083016.png)

![1-(cyclohexylmethyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B4083039.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4083046.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B4083047.png)
